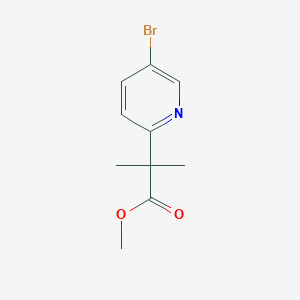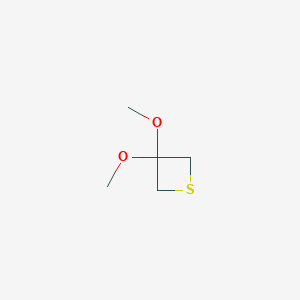
3,3-Dimethoxythietane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxythietane: is an organic compound with the molecular formula C₅H₁₀O₂S It is a four-membered ring structure containing sulfur and two methoxy groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethoxythietane can be synthesized through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxythietane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted thietanes.
Scientific Research Applications
3,3-Dimethoxythietane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethoxythietane involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. detailed studies on the specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Thiiranes: Three-membered sulfur-containing rings.
Oxiranes: Three-membered oxygen-containing rings.
Aziridines: Three-membered nitrogen-containing rings.
Oxetanes: Four-membered oxygen-containing rings.
Azetidines: Four-membered nitrogen-containing rings.
Uniqueness: 3,3-Dimethoxythietane is unique due to the presence of two methoxy groups on the same carbon atom, which influences its chemical reactivity and potential applications. Compared to thiiranes and oxiranes, thietanes have a larger ring size, which can affect their stability and reactivity. The presence of sulfur in the ring also imparts distinct chemical properties compared to oxygen or nitrogen analogs.
Properties
IUPAC Name |
3,3-dimethoxythietane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMGBUAOPXGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CSC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
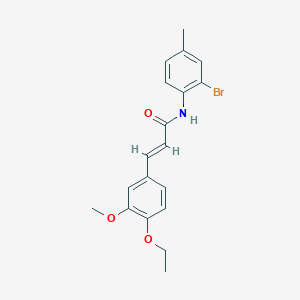
![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2941577.png)
![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)
![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)
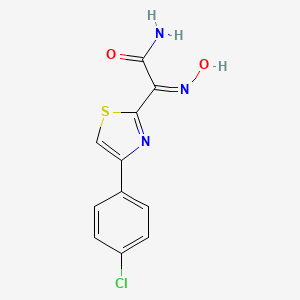
![N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941583.png)
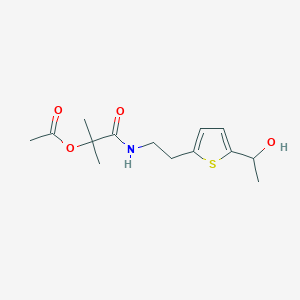
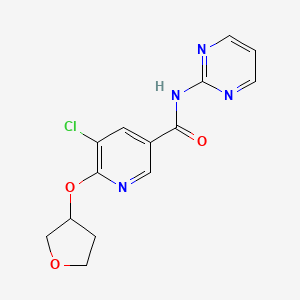
![1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2941586.png)
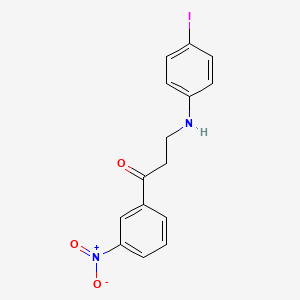
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2941591.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2941593.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2941594.png)
